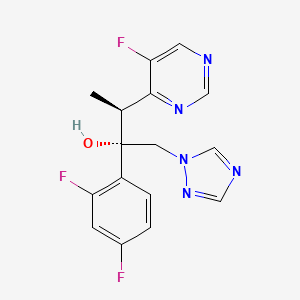

Voriconazole Impurity 7

Description

Significance of Pharmaceutical Impurity Control in Drug Development Research

The control of impurities is a critical issue for the pharmaceutical industry, with profound implications for patient safety, drug efficacy, and regulatory compliance. ajptr.com Even trace amounts of certain impurities can pose significant toxicological risks, including potential carcinogenicity or mutagenicity. pharmaffiliates.comijprajournal.com The presence of impurities can also impact the stability and shelf-life of an API, potentially leading to the formation of degradation products that may have altered efficacy or adverse effects. grace.com

Rigorous impurity control is essential for ensuring that a drug product consistently meets its quality standards throughout its lifecycle. pharmaffiliates.com From a commercial standpoint, early detection and control of impurities can prevent costly reformulations, delays in clinical trials, and potential rejection by regulatory authorities like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com Impurity profiling can reveal important information about the manufacturing process, helping to optimize reaction conditions and minimize the formation of process-related impurities. globalpharmatek.com Ultimately, the comprehensive identification, quantification, and control of impurities are indispensable for safeguarding public health and maintaining trust in pharmaceutical products. globalpharmatek.comglobalresearchonline.net

Academic Classification and Characterization of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories based on their origin and chemical nature, as outlined by regulatory bodies like the ICH. pharmastate.academywisdomlib.orgveeprho.com

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. pharmastate.academy They are often related to the API structure and can include starting materials, by-products of synthesis, intermediates, degradation products, and reagents or catalysts. ijbpas.com

Inorganic Impurities : These are substances that result from the manufacturing process and are not organic in nature. pharmastate.academy They can include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. veeprho.com

Residual Solvents : These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed by processing. pharmastate.academy They are classified based on their toxicity risk. ajptr.com

Voriconazole (B182144) Impurity 7 is classified as an organic impurity. Specifically, it is a process-related impurity and a stereoisomer of the active pharmaceutical ingredient, Voriconazole. Its chemical properties are detailed in the table below.

| Property | Data | Source |

| IUPAC Name | (2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | nih.gov |

| CAS Number | 239807-04-6 | nih.govclearsynth.com |

| Molecular Formula | C₁₆H₁₄F₃N₅O | nih.govclearsynth.com |

| Molecular Weight | 349.31 g/mol | nih.govclearsynth.com |

| SMILES | CC@@HC@@(C3=C(C=C(C=C3)F)F)O | nih.gov |

| InChIKey | BCEHBSKCWLPMDN-QFYYESIMSA-N | nih.gov |

The characterization of such impurities is a critical step in their study. It involves the use of various advanced analytical techniques to elucidate their chemical structure. A recent study on a newly identified process-related impurity of Voriconazole (IMP-5.312) highlights the typical characterization process. akjournals.comresearchgate.net This process involves synthesizing the impurity and then subjecting it to a battery of spectral analyses, including Mass Spectrometry (MS) to determine its molecular weight, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to map the arrangement of atoms, and Infrared (IR) spectroscopy to identify functional groups. akjournals.comresearchgate.net

Methodological Frameworks for Impurity Research in Active Pharmaceutical Ingredients (APIs)

The research and control of impurities in APIs are governed by a structured framework that integrates regulatory guidelines and advanced analytical methodologies. biotech-spain.com The ICH guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a global standard for reporting, identifying, and qualifying impurities. veeprho.combiotech-spain.com

The core of impurity research lies in the development and validation of robust analytical methods capable of detecting, identifying, and quantifying impurities at very low levels. scirp.org A variety of techniques are employed for this purpose.

| Analytical Technique | Application in Impurity Research |

| High-Performance Liquid Chromatography (HPLC) | The most widely used technique for separating and quantifying organic impurities due to its versatility, precision, and accuracy. biotech-spain.comresearchgate.net |

| Ultra-High-Performance Liquid Chromatography (UPLC) | Offers higher resolution and faster analysis times compared to HPLC, making it suitable for complex impurity profiles. biotech-spain.com |

| Gas Chromatography (GC) | Primarily used for the analysis of volatile and semi-volatile impurities, including residual solvents. biotech-spain.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful combination that provides both separation (LC) and structural identification (MS), crucial for characterizing unknown impurities. researchgate.net |

A key research finding in the context of Voriconazole involves the development of a specific HPLC method for the quantification of a newly discovered process-related impurity. akjournals.comresearchgate.net The development of such a method is a meticulous process, as detailed in the following table which summarizes the validated parameters from the study.

| HPLC Method Parameter | Specification |

| Column | Novapak C18, 150 mm x 3.9 mm, 4.0 µm |

| Mobile Phase | Acetonitrile (B52724) : Methanol (B129727) : 0.1% aqueous trifluoro acetate (B1210297) buffer (pH 4.0) (15:30:55 v/v/v) |

| Flow Rate | 1.0 mL/min (isocratic) |

| Detection Wavelength | 256 nm |

| Column Temperature | 45 °C |

| Injection Volume | 20 µL |

| Linearity Range | 0.25281–1.51690 µg/mL |

| Correlation Coefficient | > 0.99942 |

This validated method was found to be sensitive, specific, and precise, making it suitable for quality control during the manufacturing of Voriconazole API. akjournals.comresearchgate.net Such methodological frameworks are essential for ensuring that each batch of an API meets the stringent purity requirements necessary for safe and effective medicines.

Structure

2D Structure

Properties

CAS No. |

239807-04-6 |

|---|---|

Molecular Formula |

C16H14F3N5O |

Molecular Weight |

349.31 g/mol |

IUPAC Name |

(2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m0/s1 |

InChI Key |

BCEHBSKCWLPMDN-QFYYESIMSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Origin and Formation Mechanisms of Voriconazole Impurity 7

Investigation of Synthetic Route-Related Impurity Generation

The manufacturing process of Voriconazole (B182144) is a primary source for the generation of impurities. A thorough analysis of the synthetic route, including the raw materials and intermediates, is crucial to pinpoint the origin of Voriconazole Impurity 7.

Analysis of Raw Material Precursors and Intermediates

The synthesis of Voriconazole often involves key starting materials and intermediates that can either contain precursors to Impurity 7 or contribute to its formation during the reaction sequence. nih.govakjournals.comdaicelpharmastandards.com One of the critical raw materials in Voriconazole synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. nih.govresearchgate.netsemanticscholar.org It is believed that the presence of positional isomers of difluorobenzene, such as 1,2-difluorobenzene (B135520) and 1,4-difluorobenzene, in the starting material can lead to the formation of isomeric impurities. nih.govsemanticscholar.org These isomers may be carried through the synthetic steps due to their similar physical properties, such as close boiling points to the desired 1,3-difluorobenzene. nih.gov

Furthermore, the raw material 6-ethyl-5-fluoropyrimidin-4-ol is used in the synthesis of Voriconazole. akjournals.comsynzeal.com Incomplete conversion of this starting material can lead to its presence as an impurity in the final product. akjournals.com Chemically, this compound is identified as 6-Ethyl-5-fluoropyrimidin-4-ol. synzeal.com Therefore, the purity of this key raw material is a critical factor in controlling the levels of Impurity 7.

Identification of By-products from Reaction Pathways

The reaction pathways employed in the synthesis of Voriconazole can also lead to the formation of by-products, including Impurity 7. One of the major synthetic routes involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one with a pyrimidine (B1678525) derivative. nih.govgoogle.com An improper charging mode of reactants during the synthesis of a Voriconazole intermediate can lead to an increased content of certain impurities. google.comgoogle.com

For instance, a process for synthesizing a Voriconazole intermediate involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone (B97240) with 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine in the presence of zinc. google.comgoogle.com Adjusting the feeding method in this process has been shown to reduce the formation of specific impurities. google.comgoogle.com While not explicitly named Impurity 7 in this context, it highlights how reaction conditions directly influence impurity profiles.

Studies on Degradation Pathways Leading to Impurity 7 Formation

Beyond the synthetic process, Voriconazole can degrade under various stress conditions, potentially forming Impurity 7. Understanding these degradation pathways is essential for ensuring the stability and quality of the drug product.

Elucidation of Specific Stressor-Induced Degradation Routes (e.g., pH, temperature, oxidation)

Forced degradation studies are performed to understand the stability of a drug substance under various environmental conditions. These studies have shown that Voriconazole is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress. oup.comnih.govnih.gov

pH: Voriconazole has been found to be particularly sensitive to basic conditions, showing significant degradation. nih.goveurasianjournals.comresearchgate.netresearchgate.net It degrades more rapidly in alkaline and acidic mediums compared to neutral conditions. nih.govresearchgate.net Some studies indicate that degradation is more pronounced in alkaline environments than in acidic ones. nih.govsciencescholar.usplos.org Conversely, other reports suggest the drug is stable in acidic medium. eurasianjournals.comresearchgate.net

Temperature: Elevated temperatures have been shown to induce the degradation of Voriconazole. nih.govresearchgate.net Studies have been conducted at temperatures such as 60°C and 70°C to accelerate degradation. oup.comnih.govrjptonline.org The rate of degradation generally increases with higher temperatures. scielo.br

Oxidation: Oxidative stress, often induced by agents like hydrogen peroxide, can also lead to the degradation of Voriconazole. oup.comnih.goveurasianjournals.com However, some studies suggest that Voriconazole is relatively stable under oxidative conditions compared to hydrolytic stress. nih.gov

The following table summarizes the findings from various stress degradation studies on Voriconazole.

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Significant degradation observed. | oup.comnih.gov |

| Less degradation compared to base hydrolysis. | nih.govplos.org | |

| Stable. | eurasianjournals.comresearchgate.net | |

| Base Hydrolysis | Significant degradation observed, more rapid than acid hydrolysis. | nih.govnih.goveurasianjournals.comresearchgate.netresearchgate.netresearchgate.netsciencescholar.usplos.org |

| Neutral Hydrolysis | Degradation observed. | nih.gov |

| Thermal Degradation | Significant degradation at elevated temperatures (e.g., 60°C, 70°C). | nih.govresearchgate.netrjptonline.org |

| Oxidative Degradation | Degradation observed. | oup.comnih.goveurasianjournals.comrjptonline.org |

| Relatively stable. | nih.gov | |

| Photolytic Degradation | Stable under UV and visible light. | nih.gov |

| Degradation observed under severe light exposure. | eurasianjournals.comresearchgate.net |

Kinetic Studies of Impurity 7 Formation under Defined Conditions

Kinetic studies provide quantitative data on the rate at which an impurity forms under specific conditions. One study investigated the kinetics of Voriconazole degradation under various stress conditions. nih.gov For instance, under alkaline hydrolysis with 0.1 N NaOH, the degradation of Voriconazole was observed to increase over time, reaching 100% after 90 minutes. nih.gov In contrast, under acidic conditions with 3 N HCl, the degradation was much slower, reaching 16.92% after 60 minutes. nih.gov These kinetic profiles are crucial for predicting the shelf-life and establishing appropriate storage conditions for Voriconazole.

The following table presents data from a kinetic study of Voriconazole degradation. nih.gov

| Condition | Time (min) | % Degradation |

| 0.1 N NaOH | 30 | 55.58 |

| 60 | 78.75 | |

| 90 | 100 | |

| 3 N HCl | 30 | 11.60 |

| 60 | 16.92 |

Mechanistic Postulation and Verification of Impurity 7 Generation

The formation of this compound, which is chemically 6-Ethyl-5-fluoropyrimidin-4-ol, is primarily linked to it being an unreacted starting material. akjournals.comsynzeal.com The synthetic process for Voriconazole API utilizes 6-ethyl-5-fluoropyrimidin-4-ol as a raw ingredient. akjournals.com The first step involves the conversion of this raw material to 4-chloro-6-ethyl-5-fluoropyrimidine. akjournals.com If this reaction is incomplete, the unreacted 6-ethyl-5-fluoropyrimidin-4-ol can be carried through the subsequent steps and appear as an impurity in the final Voriconazole product. akjournals.com

The verification of this mechanism involves synthesizing the impurity independently and comparing its characteristics with the impurity found in the drug substance. akjournals.com The synthesis of Impurity 7 (6-ethyl-5-fluoropyrimidin-4-ol) has been carried out for this purpose. akjournals.com

Advanced Synthetic Strategies and Reference Standard Development for Voriconazole Impurity 7

Design and Optimization of Synthetic Pathways for Impurity 7

The synthesis of Voriconazole (B182144) Impurity 7 is intricately linked to the manufacturing process of Voriconazole itself. One of the established routes for preparing Voriconazole involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one with an organozinc derivative of 4-chloro-6-ethyl-5-fluoropyrimidine. nih.govsemanticscholar.org The formation of Impurity 7 can occur as a byproduct of this process.

A common synthetic approach to specifically generate related impurities like Impurity 7 for use as reference standards involves a multi-step process. nih.govsemanticscholar.org A key step is the reaction between a substituted phenacyl triazole and a pyrimidine (B1678525) derivative. For instance, ketones such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one are treated with an organozinc derivative of 4-(1-bromoethyl)-5-fluoropyrimidine. nih.govmdpi.com This reaction leads to the formation of an alcohol adduct. nih.govsemanticscholar.org

Subsequent chemical modifications, such as dechlorination via catalytic hydrogenation, can yield the final impurity. nih.gov For example, a precursor can be subjected to catalytic hydrogenation using palladium on carbon in the presence of sodium acetate (B1210297) to produce the desired impurity. nih.gov The optimization of this pathway often focuses on controlling the stereochemistry to obtain the specific (2S,3S) configuration of Impurity 7. nih.gov

Another described method involves the bromination of 4-chloro-6-ethyl-fluoropyrimidine using N-bromosuccinimide and a radical initiator like azobisisobutyronitrile. google.com The resulting intermediate then undergoes a condensation reaction with 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone and acid-treated zinc powder. google.com The final step involves a reflux reaction with palladium on carbon and a formate (B1220265) salt to yield the voriconazole intermediate. google.com

Methodologies for Purification and Isolation of Voriconazole Impurity 7

The purification and isolation of this compound are crucial for obtaining a high-purity reference standard. Following synthesis, the reaction mixture typically contains the target impurity along with starting materials, byproducts, and other related substances.

Initial purification often involves filtration of the reaction mixture to remove catalysts and salts. nih.gov The concentrated residue is then treated with a solvent system, such as aqueous ethanol, to precipitate the crude solid. nih.gov This solid is subsequently filtered, washed with water, and dried under reduced pressure. nih.gov

For achieving high purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purification of pharmaceutical impurities. akjournals.comnih.govoup.com Reversed-phase HPLC, utilizing columns like C18, is effective in separating impurities based on their polarity. akjournals.comoup.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid) and organic solvents (e.g., acetonitrile (B52724), methanol), is optimized to achieve the best separation. akjournals.comoup.com

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations and purification of enantiomers and diastereomers. sciensage.infoijrar.org SFC can offer advantages over HPLC, including faster separations and reduced solvent consumption. sciensage.info

The isolation of the purified impurity can be accomplished through techniques like preparative HPLC or by crystallization from a suitable solvent system to obtain a solid material of high purity. google.com

Characterization and Certification Protocols for Reference Standards of Impurity 7

A comprehensive characterization is essential to confirm the identity and purity of the this compound reference standard. This involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the chemical structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and stereochemistry. nih.gov For instance, the chemical shift of the methyl protons can help in distinguishing between diastereomers. nih.gov

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition of the impurity, confirming its molecular formula (C₁₆H₁₄F₃N₅O). nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to determine the purity of the reference standard. akjournals.comnih.govoup.com The method should be able to separate Impurity 7 from Voriconazole and other potential impurities. nih.gov The purity is typically determined by calculating the area percentage of the main peak.

The certification of a reference standard involves documenting all the characterization data in a Certificate of Analysis (CoA). The CoA includes the chemical name, CAS number, molecular formula, molecular weight, and the results of all the analytical tests performed, including the purity value. clearsynth.com This ensures the standard is suitable for its intended use in analytical method development, validation, and quality control applications. clearsynth.comsynzeal.com

Table 1: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose |

|---|---|

| ¹H NMR | Elucidation of proton environment and stereochemistry nih.gov |

| ¹³C NMR | Determination of carbon skeleton nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups nih.gov |

Stability Assessment of this compound Reference Standards

Assessing the stability of the this compound reference standard is a critical step to ensure its quality over time. Stability studies are conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govoup.com

These studies involve subjecting the impurity to conditions such as:

Acid and Base Hydrolysis: The impurity is exposed to acidic and basic solutions to evaluate its susceptibility to degradation. nih.gov

Oxidation: The effect of oxidative stress is studied using reagents like hydrogen peroxide. nih.gov

Thermal Degradation: The impurity is exposed to high temperatures to assess its thermal stability. nih.gov

Photolytic Degradation: The stability of the impurity under UV and visible light is evaluated. nih.gov

The samples from these stress studies are then analyzed using a validated stability-indicating HPLC method to identify and quantify any degradation products. nih.govoup.com The results help in determining the intrinsic stability of the molecule and establishing appropriate storage conditions and re-test dates for the reference standard. oup.com The stability of the standard in solution is also assessed to ensure the reliability of analytical measurements. oup.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Voriconazole | C₁₆H₁₄F₃N₅O |

| This compound | C₁₆H₁₄F₃N₅O |

| 4-chloro-6-ethyl-5-fluoropyrimidine | C₆H₆ClFN₂ |

| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | C₁₀H₇F₂N₃O |

| Palladium on carbon | Pd/C |

| Sodium acetate | C₂H₃NaO₂ |

| N-bromosuccinimide | C₄H₄BrNO₂ |

| Azobisisobutyronitrile | C₈H₁₂N₄ |

| Zinc | Zn |

| Acetonitrile | C₂H₃N |

| Methanol (B129727) | CH₄O |

| Trifluoroacetic acid | C₂HF₃O₂ |

| Ammonium acetate | C₂H₇NO₂ |

Cutting Edge Analytical Methodologies for Voriconazole Impurity 7 Characterization and Quantification

Development and Validation of Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating impurities from the main API, allowing for their individual quantification and characterization. For Voriconazole (B182144) and its impurities, various techniques have been developed and validated to ensure reliable and accurate results.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Voriconazole and its related substances. oup.comresearchgate.netplos.org Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

Several stability-indicating HPLC methods have been developed to separate Voriconazole from its process-related impurities and degradation products. oup.comresearchgate.netnih.govwjpr.net These methods are crucial as they can resolve the API from compounds formed under stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation. researchgate.netnih.govresearchgate.net

A typical validated RP-HPLC method for Voriconazole and its impurities might employ a C18 column, such as an Agilent Zorbax SB-C18 or Inertsil ODS 3V. oup.comresearchgate.netnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comnih.govwjpr.netresearchgate.net The pH of the buffer is a critical parameter that is optimized to achieve the best separation. oup.comwjpr.net

For instance, one method successfully separated Voriconazole from four of its impurities using an Agilent Zorbax SB-C18 column with a mobile phase of 50 mM ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile in a 52:48 (v/v) ratio, at a flow rate of 1.0 mL/min and detection at 250 nm. oup.comresearchgate.net Another gradient RP-HPLC method utilized an Inertsil ODS 3V column with a mobile phase composed of 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol, effectively resolving Voriconazole and five potential impurities. nih.govresearchgate.net

The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are specific, linear, accurate, precise, and robust. researchgate.netnih.govresearchgate.net

Table 1: Exemplary HPLC Method Parameters for Voriconazole Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) oup.comresearchgate.net | Inertsil ODS 3V (150 x 4.6 mm, 5 μm) nih.govresearchgate.net |

| Mobile Phase | Ammonium phosphate dibasic buffer (pH 6.0) : Acetonitrile (52:48, v/v) oup.comresearchgate.net | A: 0.05 M KH2PO4 (pH 2.5) B: Acetonitrile:Methanol (90:10, v/v) (Gradient) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min oup.comresearchgate.netwjpr.net | 1.2 mL/min nih.govresearchgate.net |

| Detection | 250 nm oup.comresearchgate.net | 256 nm nih.govwjpr.net |

| Column Temp. | 25°C oup.comgoogle.com | Not specified |

This table presents a compilation of typical parameters from various published methods and does not represent a single, specific analysis.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. rroij.comresearchgate.net While HPLC is the primary method for most Voriconazole impurities, GC finds its application in the analysis of volatile impurities that may be present in the drug substance. researchgate.net GC can also be used for the quantification of Voriconazole itself, typically after a derivatization step to increase its volatility. nih.gov

For the determination of Voriconazole in serum, a GC-MS method has been developed where the drug is extracted and then derivatized with BSTFA before analysis. nih.gov This indicates the potential of GC for analyzing specific, volatile impurities if they are amenable to this technique. The analysis of elemental impurities, which can sometimes be volatile or be made volatile through derivatization, is another area where GC could be applied, although ICP-MS is more common for this purpose. researchgate.netresearchgate.net

Enantiomeric Separation Approaches

Voriconazole possesses two chiral centers, meaning it can exist as different stereoisomers. sciensage.info The desired therapeutic agent is a specific enantiomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol. oup.comsynzeal.com Therefore, it is crucial to control the stereochemical purity of the drug and quantify any unwanted diastereomers or enantiomers.

Chiral chromatography is the method of choice for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). For Voriconazole, methods have been developed to separate its enantiomer. sciensage.infoijrar.org

One successful approach involved the use of an amylose-derivative Chiralpak AD-H column in an SFC system. sciensage.infoijrar.org This method, employing supercritical CO2 and methanol as the mobile phase, achieved excellent separation of Voriconazole and its enantiomer. ijrar.org Coupled achiral-chiral LC methods have also been described for the qualitative and quantitative determination of potential impurities, including stereoisomers. sciensage.infoijrar.org

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once an impurity is separated, its chemical structure must be definitively determined. This is achieved through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For impurities like Voriconazole Impurity 7, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are employed to assign the complete chemical structure. akjournals.comresearchgate.net

In the case of a newly identified process-related impurity, spectral data from ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC were used to characterize it as 6-(3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl) butan-2-yl)-5-fluoropyrimidin-4-ol. akjournals.comresearchgate.net The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton. akjournals.comresearchgate.netrsc.org 2D NMR experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecule. rsc.orgjeolusa.com

Table 2: Illustrative NMR Data for a Voriconazole-Related Impurity

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.24 | singlet | Pyrimidine (B1678525) proton akjournals.com |

| ¹H | 8.17 | singlet | 1,2,4-Triazole proton akjournals.com |

| ¹H | 7.60 | singlet | 1,2,4-Triazole proton akjournals.com |

| ¹H | 7.34-6.90 | multiplet | 2,4-Difluorophenyl protons akjournals.com |

| ¹H | 4.69, 4.38 | doublet | -NCH₂ protons akjournals.com |

| ¹H | 3.69 | quartet | -CH proton akjournals.com |

| ¹H | 1.98 | doublet | -CH₃ protons akjournals.com |

| ¹³C | 162.92–154.86 | - | Pyrimidine, difluorobenzene carbons akjournals.comresearchgate.net |

| ¹³C | 150.23 | - | Triazole carbon researchgate.net |

| ¹³C | 76.67, 55.84, 37.59, 13.65 | - | Aliphatic carbons (-CH, -NCH₂, -CH₃) researchgate.net |

This table is based on data reported for a specific, newly identified Voriconazole impurity and serves as an example of the type of data obtained from NMR analysis. akjournals.comresearchgate.net

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of an impurity and for obtaining structural information through fragmentation analysis (MS/MS). akjournals.comresearchgate.netresearchgate.net When coupled with a chromatographic system like LC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying impurities. nih.govresearchgate.netnih.govnih.gov

For this compound, which has a molecular formula of C₆H₇FN₂O, the expected molecular weight is 142.1. synzeal.com The mass spectrum of an impurity provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable clues about the different parts of the molecule, aiding in its structural elucidation. For example, the fragmentation pattern of Voriconazole shows characteristic ions at m/z 281, 263, and 224. nih.gov Analysis of the fragmentation pattern of an unknown impurity and comparison with the parent drug can help in identifying the structural modifications.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and quantification of pharmaceutical impurities, including this compound. These methods provide valuable information regarding the functional groups and chromophoric systems present in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to its specific molecular structure. Recent studies have identified significant vibrational peaks for a process-related impurity of Voriconazole, providing a basis for the analysis of similar impurities. akjournals.comresearchgate.net For instance, a strong vibrational peak around 3402.08 cm⁻¹ is indicative of the stretching frequency of a hydroxyl (-OH) group. akjournals.com Bands observed at approximately 1673.07 cm⁻¹ and 1616.02 cm⁻¹ can be assigned to -C=N and Ar-C=C valence bonds, respectively. akjournals.com Furthermore, a peak around 1427.40 cm⁻¹ corresponds to C-N groups, and the presence of a -CF functional group is characterized by a vibrational peak at about 967.10 cm⁻¹. akjournals.com

Key IR Absorption Bands for Voriconazole-Related Impurities

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Hydroxy (-OH) | ~3402 | akjournals.com |

| Carbon-Nitrogen Double Bond (-C=N) | ~1673 | akjournals.com |

| Aromatic Carbon-Carbon Double Bond (Ar-C=C) | ~1616 | akjournals.com |

| Carbon-Nitrogen Single Bond (C-N) | ~1427 | akjournals.com |

| Carbon-Fluorine Bond (-CF) | ~967 | akjournals.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. Voriconazole and its impurities, containing aromatic rings and other unsaturated systems, exhibit characteristic UV absorption. The UV spectrum of voriconazole in a mobile phase of acetonitrile and water shows a maximum absorption (λmax) at 256 nm. researchgate.netiajps.com This wavelength is often selected for the simultaneous determination of voriconazole and its related impurities in chromatographic methods. researchgate.netresearchgate.netdergipark.org.tr The selection of an appropriate detection wavelength is crucial for ensuring the sensitivity and accuracy of quantitative analysis. researchgate.net In some spectrophotometric methods, voriconazole has been shown to obey Beer's law in specific concentration ranges, for example, between 5-80 μg/mL, with a maximum absorption at 252 nm. asianpubs.org

Application of Hyphenated Analytical Techniques (e.g., LC-MS, LC-NMR, GC-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and characterization of impurities like this compound. These powerful combinations provide both retention time data from the separation and structural information from the spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a cornerstone technique for impurity profiling in the pharmaceutical industry. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is instrumental in identifying unknown impurities by providing accurate mass measurements, which can be used to determine the elemental composition of the molecule. For instance, a process-related impurity of voriconazole was successfully characterized using LC-MS, which, in conjunction with NMR data, led to its structural elucidation as 6-(3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl) butan-2-yl)-5-fluoropyrimidin-4-ol. akjournals.comresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, which is particularly useful for confirming the structure of impurities and for quantitative analysis in complex matrices. shimadzu.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, allowing for the online acquisition of NMR spectra of separated compounds. This technique is exceptionally powerful for the unambiguous structural elucidation of impurities without the need for off-line isolation. While specific applications of LC-NMR for this compound are not extensively detailed in the provided context, the principles of NMR spectroscopy are fundamental to its characterization. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for piecing together the molecular structure. akjournals.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable hyphenated technique, particularly for volatile and thermally stable impurities. While less common for large, non-volatile molecules like voriconazole and its primary impurities, it can be employed for the analysis of certain smaller, more volatile process-related impurities or degradation products. For example, GC-MS could be used to detect and identify genotoxic impurities containing bromoalkyl functional groups that may be present in voriconazole. google.com

Typical Data from Hyphenated Techniques for Voriconazole Impurity Analysis

| Technique | Information Provided | Application Example | Reference |

| LC-MS | Retention Time, Molecular Weight, Fragmentation Pattern | Identification of a process-related impurity and its structural elucidation. | akjournals.comresearchgate.net |

| LC-NMR | Retention Time, ¹H and ¹³C NMR Spectra | Unambiguous structural determination of separated impurities. | akjournals.comnih.gov |

| GC-MS | Retention Time, Mass Spectrum | Detection of volatile genotoxic impurities. | google.com |

Comprehensive Method Validation Parameters for Impurity 7 Analysis (ICH Q2(R1) Perspective)

The validation of analytical methods used for the determination of impurities in pharmaceutical products is a critical regulatory requirement. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. ich.org A robustly validated method ensures that the analytical results are reliable, accurate, and reproducible. The validation of methods for quantifying this compound must encompass a comprehensive set of parameters. akjournals.comnih.gov

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.govscispace.com For the analysis of this compound, specificity is demonstrated by showing that the analytical signal of the impurity is not affected by the presence of the active pharmaceutical ingredient (API), other known impurities, or placebo components. saudijournals.com

This is typically achieved by:

Spiking studies: A sample of the drug substance or product is spiked with Impurity 7 and other potential interferents to demonstrate that the method can resolve and accurately quantify the impurity. nih.govoup.com

Forced degradation studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. nih.govoup.com The method must be able to separate Impurity 7 from these degradation products. researchgate.netnih.gov The use of a photodiode array (PDA) detector can aid in assessing peak purity, further confirming the specificity of the method. nih.goveurasianjournals.com

Linearity and Range Determination

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov

For this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations, usually from the limit of quantification (LOQ) to at least 120% or 150% of the specified limit for the impurity. akjournals.comnih.govsaudijournals.com The data are then analyzed using linear regression, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined. nih.govsaudijournals.com A correlation coefficient close to 1 (typically >0.99) is considered evidence of a linear relationship. akjournals.comnih.gov

Example Linearity Data for a Voriconazole Impurity

| Parameter | Acceptance Criteria | Typical Result | Reference |

| Correlation Coefficient (r) | ≥ 0.999 | > 0.99942 | akjournals.com |

| Range | LOQ to 150% of specification limit | 0.25 µg/mL to 1.5 µg/mL | akjournals.com |

Accuracy, Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed by determining the recovery of a known amount of the impurity that has been added to a sample matrix. akjournals.comnih.gov Accuracy studies are performed at multiple concentration levels across the specified range, often in triplicate. akjournals.comnih.gov The recovery is calculated as the percentage of the measured amount versus the added amount.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. nih.gov It is typically determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range. ich.org

Intermediate Precision (Inter-assay precision): This evaluates the within-laboratory variations by having the analysis performed by different analysts, on different days, or with different equipment. nih.gov

The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements. nih.gov

Example Accuracy and Precision Data for a Voriconazole Impurity

| Parameter | Acceptance Criteria | Typical Result | Reference |

| Accuracy (% Recovery) | 80.0% - 120.0% | 89.3% - 100.3% | akjournals.com |

| Repeatability (%RSD) | ≤ 5% | < 2% | nih.gov |

| Intermediate Precision (%RSD) | ≤ 10% | < 4% | oup.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

These limits are crucial for the analysis of impurities, as they define the lower boundary of the method's capability. The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govoup.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The precision of the method at the LOQ level should also be established. oup.com

Example LOD and LOQ Data for Voriconazole Impurities

| Parameter | Method | Typical Result | Reference |

| LOD | Signal-to-Noise Ratio (3:1) | 0.01% - 0.04 µg/mL | oup.comlcms.cz |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.04% - 0.1 µg/mL | oup.comlcms.cz |

| LOQ Precision (%RSD) | ≤ 10% | < 5.8% | oup.comcaribjscitech.com |

Robustness and System Suitability Evaluations

The validation of an analytical method ensures that it is suitable for its intended purpose. scribd.comich.orgfda.gov A crucial part of this validation process involves the evaluation of the method's robustness and the definition of system suitability criteria. These evaluations demonstrate the reliability and consistency of the analytical procedure during routine use.

Robustness

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgfda.gov For the analysis of Voriconazole and its impurities, including Impurity 7, robustness is typically evaluated by intentionally altering chromatographic conditions and observing the effect on the results.

Research findings from various studies on Voriconazole and its related substances highlight several key parameters that are commonly varied to assess robustness. These include:

Flow Rate of the Mobile Phase: Studies have deliberately changed the flow rate, for example, by ±0.2 mL/min or from a nominal 1.2 mL/min to 1.0 and 1.4 mL/min, to test the method's tolerance. nih.govsaudijournals.com

Column Temperature: The effect of temperature is assessed by altering the column oven temperature, for instance, by ±5°C from the nominal temperature. nih.govsaudijournals.com

Mobile Phase pH: The pH of the buffer in the mobile phase is another critical parameter, with variations such as ±0.2 pH units being investigated. nih.gov

Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile) in the mobile phase is varied, often by ±2% to ±10%, to check the method's stability. nih.govnih.gov

In all these varied conditions, the analytical method must continue to provide reliable results. The primary acceptance criterion is that the resolution between the main drug peak (Voriconazole) and its various impurities remains acceptable. For instance, in several validated methods, the resolution was required to be greater than 2.0 or even 4.0 for all impurity peaks under all tested robustness conditions. nih.govoup.com The relative standard deviation (RSD) of the results should also remain within acceptable limits, demonstrating the method's precision despite minor changes. saudijournals.com

Table 1: Robustness Evaluation Parameters for Voriconazole Impurity Analysis

| Parameter | Typical Variation | Acceptance Criteria | Reference |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min | Resolution > 2.0; System suitability criteria met. | nih.govsaudijournals.com |

| Column Temperature | ± 5 °C | Resolution > 2.0; System suitability criteria met. | nih.govsaudijournals.com |

| Mobile Phase pH | ± 0.2 units | Resolution > 2.0; System suitability criteria met. | nih.gov |

| Organic Solvent Composition | ± 2% to ±10% | Resolution > 4.0; System suitability criteria met. | nih.govnih.govoup.com |

System Suitability

System suitability testing is an integral part of any analytical procedure. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. fda.gov These tests are performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

For the quantification of this compound, system suitability is established by injecting a standard solution multiple times and evaluating several key parameters. The results must fall within predefined acceptance criteria to confirm that the system is ready for use.

Common system suitability parameters and their typical acceptance criteria include:

Resolution (Rs): This is a critical measure of the separation between two adjacent peaks. For impurity analysis, the resolution between the main component and the nearest eluting impurity, or between two adjacent impurities, must be adequate. A common requirement is a resolution of not less than 2.0, with some methods specifying a resolution of ≥ 4.0. nih.govoup.comshodexhplc.com

Tailing Factor (T): The tailing factor measures the symmetry of a chromatographic peak. An ideal peak is perfectly symmetrical (T=1). In practice, a tailing factor of ≤ 2.0 is generally considered acceptable. shodexhplc.complos.org

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. Higher numbers indicate better efficiency. For example, some methods require more than 2000 theoretical plates. plos.org

Relative Standard Deviation (%RSD): The precision of the system is evaluated by making replicate injections of a standard solution. The %RSD for the peak areas from these injections should be low, typically ≤ 2.0% for major components and sometimes up to ≤ 10.0% for impurities at the limit of quantification. shodexhplc.complos.orgakjournals.com

Peak Purity: Using a Photodiode Array (PDA) detector, the purity of the analyte peak can be assessed to ensure it is not co-eluting with other components. nih.gov

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose | Reference |

|---|---|---|---|

| Resolution (Rs) | ≥ 2.0 (often ≥ 4.0 for impurity methods) | Ensures separation of adjacent peaks. | nih.govshodexhplc.com |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry for accurate integration. | shodexhplc.complos.org |

| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency. | plos.org |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for assay; ≤ 10.0% for impurities | Confirms precision of replicate injections. | plos.orgakjournals.com |

By rigorously evaluating robustness and consistently verifying system suitability, analytical laboratories can ensure that the method for characterizing and quantifying this compound is reliable, reproducible, and fit for its intended purpose in a quality control environment. oup.comakjournals.com

Strategic Approaches to Impurity Profiling and Control in Voriconazole Manufacturing

Methodologies for Comprehensive Impurity Profiling of Voriconazole (B182144) Drug Substance

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance. For Voriconazole, a comprehensive profile is essential for quality control and to meet regulatory standards, which generally require any impurity present at a level of 0.10% or greater to be identified and characterized. akjournals.comresearchgate.net A variety of advanced analytical techniques are employed to separate, detect, and characterize potential impurities, including Impurity 7. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for separating impurities in Voriconazole. plos.orgnih.gov These methods offer high sensitivity and specificity. nih.gov Reversed-phase HPLC methods, often using a C18 column, are common for separating Voriconazole from its related substances. researchgate.netresearchgate.net Method parameters such as mobile phase composition, flow rate, pH, and column temperature are meticulously optimized to achieve effective separation from all potential impurities. nih.govplos.org For instance, a gradient elution method can be developed to separate both process-related impurities and degradation products that may arise during stability studies. researchgate.netnih.gov

For the structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass-analyzing capabilities of MS, providing critical information about the molecular weight of an impurity. researchgate.netijprajournal.com Further fragmentation analysis (MS/MS) can help in elucidating the impurity's chemical structure. researchgate.net In a recent study on a newly identified Voriconazole impurity, LC-MS was used to capture its mass spectrum, which was a crucial step in its characterization. akjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure determination of isolated impurities. ijprajournal.com Techniques like 1H NMR and 13C NMR, along with two-dimensional NMR experiments, provide detailed information about the molecular structure. ijprajournal.com Other spectroscopic methods like Infrared (IR) spectroscopy can also contribute to the characterization process. akjournals.comresearchgate.net

Forced degradation studies are also a key component of impurity profiling. nih.gov By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat, potential degradation products are generated. plos.orgresearchgate.netnih.gov This helps in developing stability-indicating analytical methods that can separate the drug from any degradation products, ensuring the method's specificity. researchgate.netnih.gov Studies have shown that Voriconazole is particularly susceptible to degradation under basic and heat conditions. plos.orgnih.gov

The table below summarizes the primary analytical methodologies used for impurity profiling in Voriconazole manufacturing.

| Analytical Technique | Application in Impurity Profiling | Key Findings/Capabilities | References |

| HPLC/UPLC | Separation and quantification of Voriconazole and its impurities. | High sensitivity and specificity for routine quality control and stability testing. Capable of separating a wide range of process and degradation impurities. | plos.orgnih.govplos.orgnih.gov |

| LC-MS/MS | Identification and structural elucidation of unknown impurities. | Provides molecular weight and fragmentation data, crucial for characterizing new impurities like Impurity 7. | akjournals.comresearchgate.netresearchgate.netshimadzu.com |

| NMR Spectroscopy | Unambiguous structural determination of isolated impurities. | Provides detailed structural information through 1H, 13C, and 2D NMR experiments. | ijprajournal.com |

| Forced Degradation Studies | To identify potential degradation products and establish stability-indicating methods. | Reveals degradation pathways; Voriconazole is notably sensitive to base hydrolysis and heat. | plos.orgnih.gov |

Research into Process Control Strategies for Impurity 7 Mitigation

Mitigating the formation of Voriconazole Impurity 7 requires a deep understanding of the manufacturing process and the specific reaction steps where this impurity might be formed. Process control strategies focus on optimizing reaction conditions and controlling the quality of raw materials to minimize the generation of all impurities, including Impurity 7.

The synthesis of Voriconazole involves multiple stages, and impurities can arise from starting materials, intermediates, reagents, or side reactions. geneesmiddeleninformatiebank.nlgoogle.com A critical step in the synthesis is the coupling of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone (B97240) with a substituted fluoropyrimidine derivative. google.com The control of this and subsequent steps is vital for impurity mitigation.

Key process control strategies include:

Starting Material Quality: Ensuring the purity of starting materials and intermediates is a fundamental step. Impurities in raw materials can be carried through the synthesis and contaminate the final API.

Optimization of Reaction Conditions: Process parameters such as temperature, pressure, reaction time, and the ratio of reactants must be carefully controlled. google.com For example, studies on Voriconazole have shown that it degrades under heat, indicating that temperature control during synthesis and purification is crucial to prevent the formation of degradation-related impurities. nih.gov

Solvent and pH Control: The choice of solvent and control of pH are critical. Voriconazole is known to degrade significantly under basic conditions, highlighting the need for stringent pH control throughout the process to prevent the formation of impurities like deschloro and DFH derivatives. nih.gov

Purification Processes: Effective purification steps, such as crystallization or chromatography, are essential to remove any impurities that have formed. The conditions for these purification steps must be optimized to maximize the removal of specific impurities like Impurity 7 while maintaining a high yield of the API.

The following table outlines potential process parameters and their role in impurity control during Voriconazole manufacturing.

| Process Parameter | Control Strategy | Impact on Impurity 7 Mitigation | References |

| Temperature | Maintain within a defined, optimized range for each reaction step. | Prevents thermal degradation and formation of heat-related byproducts. | nih.gov |

| pH/Acidity/Basicity | Strict control of pH during reaction and work-up steps. | Avoids base-catalyzed degradation, which is a known pathway for Voriconazole. | nih.gov |

| Raw Material Purity | Use of high-purity starting materials and reagents with defined specifications. | Reduces the introduction of precursor impurities that could lead to the formation of Impurity 7. | geneesmiddeleninformatiebank.nl |

| Reaction Time | Optimize reaction duration to maximize product yield and minimize side reactions. | Prevents the accumulation of byproducts from prolonged reaction times. | google.com |

| Purification | Develop robust crystallization or chromatographic procedures. | Effectively removes Impurity 7 and other related substances from the final API. | researchgate.net |

Application of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. longdom.orgadragos-pharma.com The goal of PAT is to build quality into the product by design, moving from a paradigm of testing quality in the final product to one of real-time assurance. americanpharmaceuticalreview.comagcbio.com For Voriconazole manufacturing, PAT can be instrumental in monitoring and controlling the process in real-time to prevent the formation of Impurity 7.

By integrating analytical tools directly into the manufacturing line (in-line or on-line), PAT enables continuous monitoring of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). agcbio.comnih.gov This real-time data allows for immediate adjustments to the process, ensuring it remains within its desired state and consistently produces a product of high quality. adragos-pharma.com

Several PAT tools are applicable to API manufacturing:

Spectroscopy (NIR, Mid-IR, Raman): These techniques can be used for real-time monitoring of reaction kinetics, identifying reaction endpoints, and monitoring the concentration of reactants, products, and even impurities. americanpharmaceuticalreview.com For example, in-situ Mid-IR spectroscopy can track unstable intermediates in complex reactions, providing valuable insight into the reaction mechanism and potential impurity formation pathways. americanpharmaceuticalreview.comagcbio.com

Chromatography (On-line HPLC/UPLC): On-line liquid chromatography can provide real-time data on the impurity profile during the reaction or purification steps, allowing for precise control over processes like crystallization to minimize impurity content.

Particle Size Analyzers (e.g., FBRM): Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, a critical purification step for controlling impurities in the final API. americanpharmaceuticalreview.com

The implementation of PAT provides a deeper process understanding, which is fundamental to developing effective control strategies for impurities like Impurity 7. adragos-pharma.comamericanpharmaceuticalreview.com

| PAT Tool | Application in Voriconazole Manufacturing | Benefit for Impurity 7 Monitoring | References |

| In-situ Spectroscopy (IR, Raman) | Real-time monitoring of chemical reactions (e.g., key coupling step). | Tracks consumption of reactants and formation of Voriconazole, allowing for detection of deviations that could lead to Impurity 7 formation. | americanpharmaceuticalreview.comagcbio.com |

| On-line HPLC/UPLC | Real-time analysis of reaction mixture or mother liquor during crystallization. | Provides immediate feedback on the level of Impurity 7, enabling process adjustments to ensure it remains below the specified limit. | nih.gov |

| Focused Beam Reflectance Measurement (FBRM) | Monitoring crystallization process in real-time. | Optimizes crystallization conditions to ensure efficient purging of Impurity 7 from the API crystal lattice. | americanpharmaceuticalreview.com |

Development of Risk Assessment Models for Impurity Control

A systematic approach to quality risk management (QRM), as outlined in the ICH Q9 guideline, is a regulatory requirement and a cornerstone of modern pharmaceutical manufacturing. valicare.comispe.orgeuropa.eu Developing a risk assessment model for the control of this compound is a proactive approach to ensure product quality. researchgate.netpmda.go.jp This process involves identifying, analyzing, and evaluating risks associated with the impurity.

The risk assessment process for Impurity 7 would typically follow these steps:

Risk Identification: This step involves identifying where and how Impurity 7 could be formed in the manufacturing process. This is based on a thorough understanding of the synthetic route, potential side reactions, and degradation pathways. The potential for the impurity to be genotoxic is also assessed, often using in silico structure-activity relationship (SAR) models. nih.govtriphasepharmasolutions.com For example, a newly identified impurity in Voriconazole was assessed using an in silico approach and categorized according to ICH M7 guidelines for mutagenic impurities. akjournals.comresearchgate.net

Risk Analysis: This involves analyzing the probability of Impurity 7 forming and the severity of its potential harm. The ability of the process to remove the impurity is a key factor. A "purge factor" calculation can be used to theoretically estimate the reduction of an impurity at each process step, providing a quantitative measure of risk. triphasepharmasolutions.com

Risk Evaluation: This step compares the identified and analyzed risk against given risk criteria. For impurities, this involves comparing their potential levels to established thresholds, such as the qualification threshold from ICH Q3A or the Threshold of Toxicological Concern (TTC) for genotoxic impurities. triphasepharmasolutions.comeuropa.eutapi.com The TTC concept defines an acceptable daily intake for a genotoxic impurity that poses a negligible carcinogenic risk. tapi.comnih.gov

Risk Control: Based on the risk evaluation, control strategies are developed and implemented. This could involve tightening process controls, adding a purification step, or implementing specific analytical tests for Impurity 7 at a critical stage or in the final API. tapi.com

This risk-based approach ensures that control strategies are focused on the most critical areas, providing a robust and efficient method for managing impurities like this compound throughout the product lifecycle.

| Risk Assessment Step | Action for this compound | Example/Tool | References |

| Risk Identification | Review synthesis pathway to identify potential formation points. Assess genotoxic potential. | Process mapping, Failure Mode and Effects Analysis (FMEA), in silico SAR tools (e.g., DEREK). | akjournals.comresearchgate.nettriphasepharmasolutions.com |

| Risk Analysis | Estimate the likelihood of formation and the effectiveness of downstream steps to remove it. | Calculation of purge factors based on physicochemical properties and process parameters. | triphasepharmasolutions.com |

| Risk Evaluation | Compare the predicted level of Impurity 7 in the final API against regulatory thresholds. | Comparison to ICH Q3A/B limits or Threshold of Toxicological Concern (TTC) for genotoxic impurities. | europa.eutapi.comnih.gov |

| Risk Control | Implement and document control strategies to mitigate the risk to an acceptable level. | Setting specific limits for Impurity 7 in intermediates or the final API; implementing PAT for real-time monitoring. | valicare.comtapi.com |

Regulatory Science and Compliance Frameworks for Pharmaceutical Impurities

Global Regulatory Perspectives on Impurity Acceptance Criteria and Dossier Requirements

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted the ICH quality guidelines, leading to a harmonized approach for impurity control. europa.eufda.gov The acceptance criteria for any given impurity in a regulatory submission are derived from the qualification thresholds outlined in ICH Q3A and Q3B. fda.goveuropa.eu

A regulatory dossier for a new drug must contain comprehensive information regarding impurities. fda.goveuropa.eu This includes:

A list of impurities: The specification for a new drug substance should include a list of specified impurities, which can be identified or unidentified. fda.gov

Analytical Procedures: The submission must include documented evidence that the analytical procedures used for detecting and quantifying impurities are validated and suitable for their intended purpose. fda.gov

Batch Analysis Data: Quantitative results from batches used in clinical, safety, and stability testing, as well as from batches representative of the commercial process, must be provided. fda.goveuropa.eu

Justification of Acceptance Criteria: A rationale must be provided for the proposed impurity acceptance criteria, which includes safety considerations. fda.goveuropa.eu The impurity profiles of commercial batches should be compared to those from batches used in pivotal clinical trials, and any differences must be discussed. europa.eu

For generic products, if an impurity is found at a level higher than the ICH qualification threshold or what was approved for the reference product, it must be qualified with appropriate safety data. tga.gov.au

Pharmacopoeial Standards and their Role in Impurity Control

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) play a critical role in impurity control by providing public standards of quality. caribjscitech.com They publish monographs for drug substances and products that include tests, procedures, and acceptance criteria for impurities.

The EP monograph for Voriconazole (B182144), for instance, provides specific liquid chromatography methods for controlling its enantiomeric purity and other related substances. drugfuture.com It lists several specified impurities that must be monitored. drugfuture.com

Table 2: Specified Impurities in European Pharmacopoeia Voriconazole Monograph

| Impurity Name | Chemical Name |

|---|---|

| Impurity A | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

| Impurity B | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Impurity C | 4-Ethyl-5-fluoropyrimidine |

| Impurity D | epi-Voriconazole |

| Impurity E | [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid |

Source: European Pharmacopoeia (EP) and Pharmaffiliates. drugfuture.compharmaffiliates.com

The EP sets a specific limit for Impurity E in the drug substance at not more than 0.10%. caribjscitech.com Similarly, the USP provides a method for the analysis of Voriconazole and its related substance B. shodex.com The availability of official pharmacopoeial reference standards for these impurities is crucial for the validation and execution of these analytical tests, ensuring accurate and consistent quality control by manufacturers. sigmaaldrich.comfishersci.com

Impact of Voriconazole Impurity 7 on Pharmaceutical Quality Attributes

Influence on Drug Substance Purity and Assay Determination

The presence of impurities such as Voriconazole (B182144) Impurity 7 can significantly affect the purity profile of the Voriconazole drug substance, potentially reducing its potency. daicelpharmastandards.com Accurate quantification of the active pharmaceutical ingredient (API) and its impurities is paramount for quality control. synzeal.com The development of stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC), is essential to separate and quantify Voriconazole from its process-related impurities and degradation products, including Impurity 7. oup.comresearchgate.net

For an assay method to be considered valid and stability-indicating, it must be able to distinguish the main drug peak from all potential impurities. nih.gov The specificity of an analytical method is its capability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. nih.gov This ensures that the reported assay value for Voriconazole is not falsely inflated by the co-elution of impurities. nih.gov Method validation, conducted according to International Council for Harmonisation (ICH) guidelines, confirms that the analytical procedure is specific for Voriconazole and its known impurities. oup.comnih.gov

The following table illustrates typical parameters evaluated during the validation of a stability-indicating HPLC method designed to separate Voriconazole from its related substances.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can separate the API from impurities and degradants. | Resolution between Voriconazole and all impurity peaks should be greater than 2.0. oup.comnih.gov |

| Linearity | To verify a proportional relationship between detector response and concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | To determine the closeness of test results to the true value. | Recovery of spiked impurities should be within 90-110%. oup.com |

| Precision | To assess the method's reproducibility. | Relative Standard Deviation (RSD) should be ≤ 2.0%. oup.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

This table is a generalized representation based on common validation practices in pharmaceutical analysis.

Effects on Drug Product Chemical Stability and Degradation Profile

The table below summarizes the typical degradation behavior of Voriconazole under various stress conditions as reported in literature, which provides context for the potential formation of impurities like Impurity 7.

| Stress Condition | Observation | Major Degradants Often Observed |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Slight degradation observed. nih.gov | Impurity A, Impurity D. oup.com |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation. researchgate.netnih.govresearchgate.net | Deschloro and DFH impurities. nih.gov |

| Oxidative (e.g., H₂O₂) | Slight degradation. nih.gov | Impurity D and other unknown degradants. oup.com |

| Thermal (e.g., 60°C) | Significant degradation. nih.gov | Degradation products formed. researchgate.net |

| Photolytic (UV/Visible light) | Stable. oup.comnih.gov | No significant degradation observed. oup.com |

This data is compiled from various forced degradation studies of Voriconazole and indicates general degradation pathways. oup.comresearchgate.netnih.govresearchgate.net

Characterization of Potential Interactions with Excipients (from a chemical formation perspective)

Drug-excipient incompatibility can lead to the degradation of the active pharmaceutical ingredient or the formation of new impurities. nih.gov While direct studies detailing the interaction of Voriconazole Impurity 7 with specific excipients are not prevalent, the potential for such interactions can be inferred from the chemical nature of the impurity and common excipients. caribjscitech.com this compound is 6-Ethyl-5-fluoropyrimidin-4-ol, a heterocyclic compound containing functional groups that could potentially react with reactive impurities often found in pharmaceutical excipients. synzeal.comnih.gov

Excipients are not always inert; they can contain reactive impurities like aldehydes, peroxides, or reducing sugars that can interact with the drug substance. nih.gov For example, reactive impurities in excipients could potentially interact with the functional groups on the pyrimidinol ring of Impurity 7, especially under conditions of heat and moisture during manufacturing or storage. Such interactions could lead to the formation of new, uncharacterized degradation products, complicating the impurity profile of the drug product. nih.gov Therefore, screening excipients for reactive impurities is a crucial step in formulation development to ensure a robust and stable drug product. nih.gov

Mass Balance Studies in Forced Degradation Investigations

Mass balance is a critical component of forced degradation studies, serving to reconcile the amount of degraded API with the amount of impurities formed. sapub.orgijarsct.co.in The principle is to account for all the mass of the drug substance after degradation, ensuring that the sum of the assay value of the remaining drug and the levels of all degradation products is close to 100% of the initial assay value. nih.govijarsct.co.in

Achieving a good mass balance (typically close to 100%) in forced degradation studies provides confidence that the analytical method is stability-indicating and that all significant degradation products have been detected. nih.govsapub.org In studies on Voriconazole, stressed samples were assayed against a reference standard, and the mass balance was calculated by summing the percentage of the remaining drug, known impurities, and all degradation products. nih.gov Reports from such studies indicate that the mass balance was found to be close to 99.0% to 99.7%, confirming the stability-indicating capacity of the developed analytical methods. oup.comnih.gov This demonstrates that the methods were capable of separating and detecting the degradants formed under various stress conditions, which is essential for accurately profiling the stability of Voriconazole. nih.gov

The following table illustrates a conceptual representation of a mass balance calculation following a forced degradation experiment.

| Sample | Assay of Voriconazole (%) | Total Impurities/Degradants (%) | Mass Balance (%) |

| Initial (Unstressed) | 100.0 | 0.1 | 100.1 |

| Acid Stressed | 95.2 | 4.7 | 99.9 |

| Base Stressed | 85.5 | 14.3 | 99.8 |

| Oxidative Stressed | 94.8 | 5.1 | 99.9 |

| Thermal Stressed | 90.3 | 9.6 | 99.9 |

This table is illustrative. The goal is to demonstrate that the decrease in the main analyte corresponds to an increase in impurities, achieving a mass balance close to 100%. nih.govijarsct.co.in

Future Research Directions and Emerging Methodologies in Impurity Science

Advancements in High-Resolution Analytical Technologies for Impurity Detection

The precise detection and quantification of impurities such as Voriconazole (B182144) Impurity 7 are fundamental to pharmaceutical quality control. Modern analytical chemistry has moved beyond standard High-Performance Liquid Chromatography (HPLC) to embrace more sensitive and specific high-resolution technologies. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, offer unparalleled capabilities.

High-Resolution Mass Spectrometry (HRMS) enables the determination of the exact mass of an impurity, which in turn allows for the calculation of its elemental composition. This is crucial for identifying unknown impurities that may arise during synthesis or degradation. For a known impurity like Voriconazole Impurity 7, HRMS can confirm its identity with high confidence and detect it at exceptionally low levels, which is essential for adhering to the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH). sigmaaldrich.com

Furthermore, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the impurity molecule and analyzing the resulting patterns. allmpus.com This is invaluable for distinguishing between isomers, which may have identical masses but different structures and toxicological profiles. synzeal.com For instance, a stability-indicating HPLC method was developed to quantify a voriconazole impurity, achieving a limit of detection (LOD) and limit of quantitation (LOQ) of 2.0 µg/ml and 6.0 µg/ml, respectively, demonstrating the specificity required to separate the impurity from the main analyte and other related substances. pharmaffiliates.com